Cas no 2228569-56-8 (tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate)

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate structure
2228569-56-8 structure
商品名:tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate
CAS番号:2228569-56-8
MF:C12H18FN3O2
メガワット:255.288626194
CID:6429726
PubChem ID:165621260

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate
    • EN300-1900788
    • 2228569-56-8
    • tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
    • インチ: 1S/C12H18FN3O2/c1-12(2,3)18-11(17)16-9-5-4-8(7-15-14)10(13)6-9/h4-6,15H,7,14H2,1-3H3,(H,16,17)
    • InChIKey: NKZZKYBYBXRZRP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CNN)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 255.13830499g/mol
  • どういたいしつりょう: 255.13830499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900788-2.5g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
2.5g
$1707.0 2023-09-18
Enamine
EN300-1900788-0.25g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
0.25g
$801.0 2023-09-18
Enamine
EN300-1900788-5.0g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
5g
$2525.0 2023-06-03
Enamine
EN300-1900788-10.0g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
10g
$3746.0 2023-06-03
Enamine
EN300-1900788-5g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
5g
$2525.0 2023-09-18
Enamine
EN300-1900788-1.0g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
1g
$871.0 2023-06-03
Enamine
EN300-1900788-0.1g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
0.1g
$767.0 2023-09-18
Enamine
EN300-1900788-0.05g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
0.05g
$732.0 2023-09-18
Enamine
EN300-1900788-0.5g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
0.5g
$836.0 2023-09-18
Enamine
EN300-1900788-1g
tert-butyl N-[3-fluoro-4-(hydrazinylmethyl)phenyl]carbamate
2228569-56-8
1g
$871.0 2023-09-18

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate 関連文献

Related Articles

tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamateに関する追加情報

Research Brief on tert-Butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the hydrazinylmethyl and fluoro substituents, make it a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the role of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate as a key intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized this compound in the development of novel kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases. The presence of the hydrazinylmethyl group allows for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological properties. Additionally, the fluoro substituent contributes to the compound's metabolic stability and binding affinity, making it a valuable scaffold in drug design.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study reported a high yield and excellent purity of the final product, underscoring its feasibility for large-scale production. Furthermore, the compound was evaluated for its inhibitory activity against a panel of kinases, revealing promising selectivity and potency profiles. These findings suggest that tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate could serve as a valuable building block for the development of next-generation kinase inhibitors.

Another area of interest is the compound's potential application in targeted drug delivery systems. A study published in Advanced Drug Delivery Reviews explored the use of tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate as a linker in antibody-drug conjugates (ADCs). The hydrazinylmethyl group was shown to facilitate stable conjugation with monoclonal antibodies, while the fluoro substituent enhanced the overall stability of the conjugate in physiological conditions. This approach holds great promise for improving the therapeutic index of ADCs, particularly in oncology.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate. Future research should focus on structure-activity relationship (SAR) studies to identify the most promising candidates for clinical development. Additionally, further investigations into the compound's safety profile and potential off-target effects are warranted to ensure its suitability for therapeutic use.

In conclusion, tert-butyl N-3-fluoro-4-(hydrazinylmethyl)phenylcarbamate (CAS: 2228569-56-8) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications in kinase inhibitor development and targeted drug delivery systems highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully unlock the therapeutic potential of this compound.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd